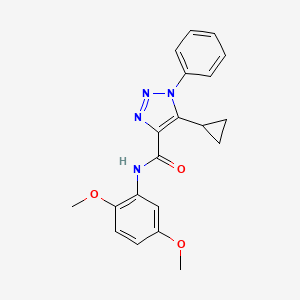
N-(2-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, also known as EMTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medicinal fields. EMTB is a triazole-based compound that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is not fully understood. However, it has been reported to selectively bind to certain receptors and enzymes, leading to the inhibition of their activity. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been reported to inhibit the activity of certain kinases, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been reported to exhibit antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is its potential as a selective inhibitor of certain enzymes and receptors. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the research and development of N-(2-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties. Another direction is the development of this compound-based diagnostic tools for various diseases. Additionally, the synthesis of this compound derivatives with improved solubility and potency could lead to the development of more effective drugs. Overall, this compound has shown significant potential in various biological and medicinal fields, and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
N-(2-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can be synthesized using a one-pot reaction between 2-ethoxybenzoic acid, 5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and 4-aminobenzamide. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The yield of this compound is around 80%, and the purity can be improved by recrystallization from ethanol.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has shown potential applications in various biological and medicinal fields. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases. It has been reported to selectively bind to certain receptors and enzymes, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-17-7-5-4-6-16(17)20-18(23)14-8-10-15(11-9-14)22-13(2)12-19-21-22/h4-12H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMCOLVMCKBWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4876621.png)

![[6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4876647.png)
![1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4876655.png)
![7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4876658.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4876674.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4876688.png)
![N-benzyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4876704.png)

![methyl 5-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4876716.png)
![2-{4-[(benzylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4876717.png)
